![molecular formula C10H12N2S2 B14310915 [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile CAS No. 112424-99-4](/img/structure/B14310915.png)
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is an organic compound with the molecular formula C10H12N2S2 It is known for its unique structure, which includes two methylsulfanyl groups attached to a pent-1-en-3-ylidene backbone, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pent-1-en-3-ylidene precursor with methylsulfanyl reagents in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, [1-ethyl-3,3-bis(methylthio)-2-propenylidene]: Similar structure but with an ethyl group instead of a pentyl group.
Dodecylbenzene sulfonate: Contains sulfonate groups and is used in different applications.
Uniqueness
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is unique due to its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
112424-99-4 |
|---|---|
Molecular Formula |
C10H12N2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-[1,1-bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H12N2S2/c1-4-8(9(6-11)7-12)5-10(13-2)14-3/h5H,4H2,1-3H3 |
InChI Key |
YYQLXXOJAICCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)C=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
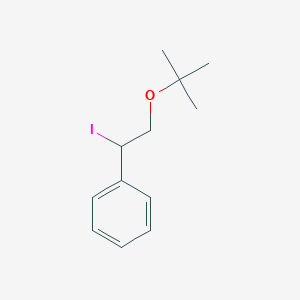
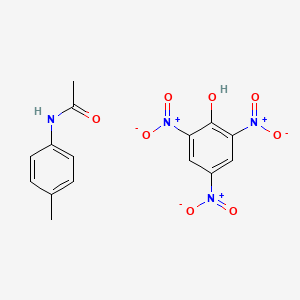
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
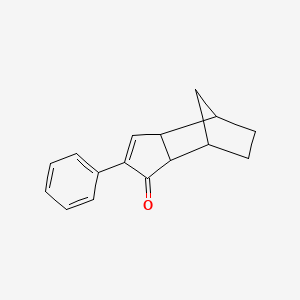
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
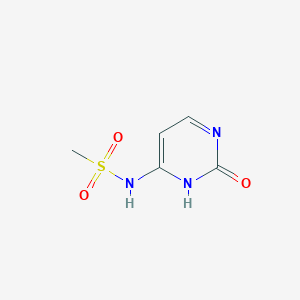

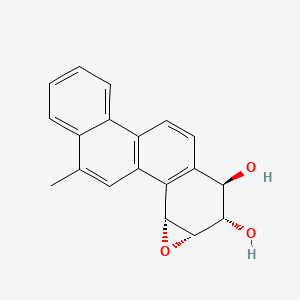
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
